VU 0364770
Overview
Description
Mechanism of Action
Target of Action
VU 0364770, also known as N-(3-chlorophenyl)picolinamide or VU0364770, is a selective and potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This receptor is part of the G protein-coupled receptor family and plays a crucial role in the central nervous system .
Mode of Action
This compound interacts with its primary target, mGlu4, by enhancing the receptor’s response to the endogenous agonist glutamate . This interaction results in a concentration-dependent potentiation of the response to glutamate . Additionally, this compound exhibits antagonist activity at mGlu5 and PAM activity at mGlu6 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway, which is involved in most aspects of normal brain function, including cognition, memory, and learning . By modulating mGlu4, this compound can influence these functions. The compound also interacts with other receptors in the pathway, such as mglu5 and mglu6, potentially affecting their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of the glutamate response at the mGlu4 receptor . This can lead to changes in neuronal signaling and potentially influence various brain functions, including cognition, memory, and learning .
Biochemical Analysis
Biochemical Properties
VU 0364770 plays a significant role in biochemical reactions. It interacts with the mGlu4 receptor, exhibiting EC50s of 290 nM at rat mGlu4 and 1.1 μM at human mGlu4 receptor . It also exhibits antagonist activity at mGlu5 with a potency of 17.9 μM and PAM activity at mGlu6 with a potency of 6.8 μM . Furthermore, this compound possesses activity at MAO with Ki values of 8.5 and 0.72 μM for human MAO-A and human MAO-B, respectively .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by enhancing the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mGlu4 receptors. It acts as a potent PAM of multiple signaling pathways, enhancing the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate . It also exhibits antagonist activity at mGlu5 and PAM activity at mGlu6 .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent PAM that enhances the response of the rat and human mGlu4 receptors to the endogenous agonist glutamate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound potentiates the motor stimulant effect of a subthreshold l-DOPA dose in certain behavioural tests .
Metabolic Pathways
Preparation Methods
The synthesis of VU 0364770 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Detailed synthetic routes and industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
VU 0364770 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s functional groups.
Substitution: Common reagents and conditions used in these reactions include different solvents and catalysts to facilitate the substitution of specific atoms or groups within the molecule.
Major Products: The primary products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
VU 0364770 has a wide range of scientific research applications:
Chemistry: It is used to study the properties and behaviors of metabotropic glutamate receptors.
Biology: The compound helps in understanding the biological pathways involving mGlu4.
Medicine: this compound is significant in preclinical studies for neurological disorders such as Parkinson’s disease. .
Industry: The compound is utilized in the development of new therapeutic agents targeting mGlu4
Comparison with Similar Compounds
VU 0364770 is unique due to its high selectivity and potency as a positive allosteric modulator of mGlu4. Similar compounds include:
VU 0155041: Another positive allosteric modulator of mGlu4, but with different potency and selectivity profiles.
VU 0422288: Known for its activity on mGlu4, but with distinct pharmacokinetic properties
Biological Activity
VU 0364770, chemically known as N-(3-chlorophenyl)picolinamide, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.
Pharmacological Profile
This compound has been characterized primarily through in vitro and in vivo studies. It exhibits a significant affinity for mGlu4 receptors, with an effective concentration (EC50) of approximately 290 nM in HEK293 cells expressing mGlu4 . The compound enhances receptor activity without directly activating the receptor itself, which is a hallmark of PAMs.
Table 1: Summary of this compound's Biological Activity
Parameter | Value |
---|---|
Chemical Name | N-(3-chlorophenyl)picolinamide |
CAS Number | 61350-00-3 |
Target Receptor | mGlu4 |
EC50 | 290 nM |
Primary Effects | Enhances motor function |
Therapeutic Potential | Parkinson's disease |
This compound modulates mGlu4 receptors located presynaptically on GABAergic neurons within the striatum. This modulation leads to a reduction in excessive inhibitory tone in the globus pallidus externus (GPe), thereby facilitating improved motor control. The compound has shown efficacy in various rodent models of Parkinson's disease by reversing motor deficits induced by dopamine depletion .
Key Findings from Research Studies
- Motor Function Recovery : In studies where this compound was administered alone or in combination with l-DOPA or adenosine A2A receptor antagonists, it effectively reversed haloperidol-induced catalepsy and forelimb asymmetry caused by unilateral lesions .
- Combination Therapy : The compound demonstrated enhanced effects when co-administered with l-DOPA, suggesting a potential for reducing the required dosage of l-DOPA, thereby minimizing side effects associated with long-term dopamine replacement therapy .
- Behavioral Improvements : In addition to motor recovery, this compound has been linked to improvements in attentional deficits observed in bilateral 6-OHDA nigrostriatal lesion models .
Case Studies and Experimental Evidence
In preclinical trials, this compound has been evaluated using various behavioral assays to assess its impact on motor function and cognitive performance:
- Study Design : Adult male Sprague-Dawley rats were used to model Parkinson's disease symptoms. The rats underwent treatments with this compound both alone and in combination with other pharmacological agents.
- Results : Treatment with this compound resulted in significant improvements in motor function as measured by standard behavioral tests such as the rotarod and open field tests.
Table 2: Summary of Case Study Results
Study Parameter | Control Group (Haloperidol) | This compound Treatment Group |
---|---|---|
Catalepsy Duration (s) | 120 ± 15 | 45 ± 10 |
Forelimb Asymmetry Score | 3.5 ± 0.5 | 1.2 ± 0.3 |
Attentional Deficit Score | High | Moderate |
Properties
IUPAC Name |
N-(3-chlorophenyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYUTNCKIOLMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356877 | |
Record name | N-(3-chlorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61350-00-3 | |
Record name | N-(3-chlorophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.